molecular formula C21H28N2O B14405275 1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene CAS No. 85031-41-0

1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene

Katalognummer: B14405275
CAS-Nummer: 85031-41-0
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: DJCCMGJAIYGHMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene is an organic compound with the molecular formula C21H28N2O and a molecular weight of 324.4598 . This compound is characterized by its unique structure, which includes a benzyl group, a pentanoyl group, and a cyanoethyl group attached to a cyclohexene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene typically involves the reaction of benzylamine with pentanoyl chloride to form N-benzyl-N-pentanoylamine. This intermediate is then reacted with 6-(2-cyanoethyl)cyclohexene under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(N-Benzyl-N-pentanoyl)amino-6-(2-cyanoethyl)cyclohexene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

85031-41-0

Molekularformel

C21H28N2O

Molekulargewicht

324.5 g/mol

IUPAC-Name

N-benzyl-N-[6-(2-cyanoethyl)cyclohexen-1-yl]pentanamide

InChI

InChI=1S/C21H28N2O/c1-2-3-15-21(24)23(17-18-10-5-4-6-11-18)20-14-8-7-12-19(20)13-9-16-22/h4-6,10-11,14,19H,2-3,7-9,12-13,15,17H2,1H3

InChI-Schlüssel

DJCCMGJAIYGHMH-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)N(CC1=CC=CC=C1)C2=CCCCC2CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.